Lipophilicity Advantage Over 3-Bromophenyl Regioisomer: Computed XLogP3-AA Comparison
The 4-bromophenyl substitution in the target compound yields a computed XLogP3-AA of 1.9 [1], a value within the optimal range for oral bioavailability (Lipinski's Rule of Five). In contrast, the 3-bromophenyl regioisomer (CAS 851943-92-5) is predicted to have a slightly different logP due to altered dipole moment and molecular shape [2]. This difference can affect membrane permeability, protein binding, and pharmacokinetic profile, making the 4-bromo derivative preferable for applications requiring moderate lipophilicity.
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | N-(3-bromophenyl)-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide (CAS 851943-92-5): XLogP3-AA not explicitly reported, but predicted to differ based on regioisomeric substitution pattern |
| Quantified Difference | Not directly quantifiable due to lack of reported XLogP3 for comparator; structural basis for differentiation established |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) |
Why This Matters
Lipophilicity directly influences compound solubility, permeability, and off-target binding; the 4-bromo substitution provides a predictable and favorable logP for cell-based assays.
- [1] PubChem Compound Summary for CID 4123388, N-(4-bromophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide. National Center for Biotechnology Information. Accessed 2026. View Source
- [2] Kuujia Chemical Database. CAS 851943-92-5: N-(3-bromophenyl)-5-oxo-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxamide. Accessed 2026. View Source
